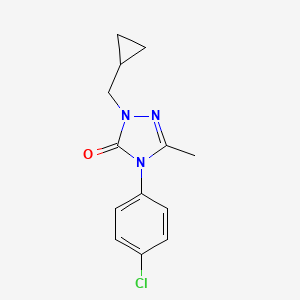
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene
Vue d'ensemble
Description
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene is a complex polymer that combines the properties of both 1-propanesulfonic acid and ethenylbenzene. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene typically involves the polymerization of 1-propanesulfonic acid with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a free radical initiator, to facilitate the polymerization process. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve the desired polymer properties .
Industrial Production Methods
In industrial settings, the production of this polymer is often scaled up using continuous polymerization processes. These processes involve the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is then purified and processed into various forms, such as powders, granules, or films, depending on its intended application .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s chemical structure and enhance its performance in certain applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
Applications De Recherche Scientifique
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or reagent in various chemical reactions and processes.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer’s unique chemical structure allows it to bind to certain molecules, facilitating various chemical reactions and processes. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, potassium salt (1:1), homopolymer
- 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, diethanolamine salt
Uniqueness
Compared to similar compounds, 1-propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene offers unique properties such as enhanced stability, versatility in chemical reactions, and a wide range of applications. Its ability to undergo various chemical modifications makes it a valuable material in both research and industrial settings .
Propriétés
IUPAC Name |
2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C7H13NO4S/c1-2-8-6-4-3-5-7-8;1-4-6(9)8-7(2,3)5-13(10,11)12/h2-7H,1H2;4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBZMSVSQFNVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)NC(=O)C=C.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51121-85-8 | |
| Record name | 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, polymer with ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51121-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60199141 | |
| Record name | 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51121-85-8 | |
| Record name | 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051121858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 2-methyl-2-((1-oxo-2-propenyl)amino)-, polymer with ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-styrene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(4-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622589.png)
![4-ethyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1622590.png)

![ethyl 2-(3-chloropropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1622595.png)





![5-Bromo-6-iodobenzo[d][1,3]dioxole](/img/structure/B1622605.png)




